molecular formula C7H6ClNO2 B8341370 4-Chlorobenzo[d][1,3]dioxol-5-amine

4-Chlorobenzo[d][1,3]dioxol-5-amine

Cat. No.: B8341370
M. Wt: 171.58 g/mol
InChI Key: VAOKAKAXDYIACU-UHFFFAOYSA-N
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Description

4-Chlorobenzo[d][1,3]dioxol-5-amine is a halogenated aromatic amine featuring a benzo[d][1,3]dioxole core substituted with a chlorine atom at position 4 and an amine group at position 5. This structure combines a fused benzene ring with a 1,3-dioxole ring, creating a planar bicyclic system. The chlorine substituent introduces steric and electronic effects, influencing reactivity and interactions in biological systems. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and heterocyclic pharmaceuticals .

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

4-chloro-1,3-benzodioxol-5-amine

InChI

InChI=1S/C7H6ClNO2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-2H,3,9H2

InChI Key

VAOKAKAXDYIACU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)N)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 4-Chlorobenzo[d][1,3]dioxol-5-amine derivatives as anticancer agents. For instance, a series of compounds were synthesized based on this scaffold and evaluated for their activity against various cancer cell lines. One notable derivative demonstrated significant inhibitory effects on cell proliferation, showcasing a promising lead for further development in cancer therapeutics .

Acetylcholinesterase Inhibition
Research has indicated that compounds derived from this compound exhibit acetylcholinesterase inhibitory activity, which is crucial in the treatment of Alzheimer's disease. The synthesis of these compounds was followed by biological assays that confirmed their efficacy as potential therapeutic agents against cognitive decline associated with this condition .

Antibacterial Properties
The compound has also been explored for its antibacterial properties. In one study, derivatives of this compound were tested against both Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics like ciprofloxacin .

Agrochemical Applications

Auxin Receptor Agonists
In agricultural research, derivatives of this compound have been investigated as auxin receptor agonists. These compounds promote root growth in plants such as Arabidopsis thaliana and Oryza sativa, indicating their potential use in enhancing crop yield and health . The synthesis of these compounds involved a multi-step process that yielded high purity and efficacy.

Synthetic Methodologies

Deaminative Chlorination
The compound can be utilized in synthetic methodologies such as deaminative chlorination processes. This method allows for the selective chlorination of aminoheterocycles under mild conditions, expanding the utility of this compound in creating complex molecules for pharmaceutical applications .

Data Table: Summary of Applications

Application AreaSpecific UseFindings
Medicinal ChemistryAnticancer AgentsSignificant inhibitory effects on cancer cell lines .
Acetylcholinesterase InhibitorsPotential leads for Alzheimer's treatment .
Antibacterial AgentsEffective against Gram-positive and Gram-negative bacteria .
AgrochemicalsAuxin Receptor AgonistsPromotes root growth in crops .
Synthetic MethodologiesDeaminative ChlorinationEnables selective chlorination reactions .

Case Studies

Case Study 1: Anticancer Activity
A study published in August 2023 synthesized several analogues of this compound and evaluated their anticancer properties against multiple cell lines. One compound exhibited an impressive potency with a PGI (Percent Growth Inhibition) of over 65% against specific cancer cell lines at a concentration of 10 µM, demonstrating its potential as a lead compound for further drug development .

Case Study 2: Auxin Receptor Agonist Development
In a recent investigation into plant growth regulators, derivatives based on this compound were synthesized and tested for their ability to activate auxin receptors. The results indicated enhanced root growth in treated plants compared to controls, suggesting that these compounds could be developed into effective agricultural products aimed at improving crop yields .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
This compound Cl (4), NH₂ (5) C₇H₅ClNO₂ 185.58 Chlorine at position 4 enhances electron-withdrawing effects
6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine Cl (6), F (2,2) C₇H₄ClF₂NO₂ 207.56 Fluorine atoms increase electronegativity and lipophilicity
2,2,6-Trifluorobenzo[d][1,3]dioxol-5-amine F (2,2,6) C₇H₄F₃NO₂ 191.11 Trifluorination reduces basicity of the amine group
N,N-Dimethylbenzo[d][1,3]dioxol-5-amine N(CH₃)₂ (5) C₉H₁₁NO₂ 165.19 Dimethylation decreases polarity and enhances membrane permeability

Key Observations :

  • Halogen Position : Chlorine at position 4 (target compound) vs. 6 (6-Chloro derivative) alters steric interactions in enzymatic binding pockets .

Key Observations :

  • Chlorination Efficiency : Direct chlorination of the parent amine is high-yielding but regioselective, favoring position 4 over 6 .
  • Multi-Halogen Systems: Fluorine introduction often requires Suzuki coupling or halogen-exchange reactions, complicating synthesis compared to mono-chloro derivatives .

Key Observations :

  • Chlorine Position : 4-Chloro derivatives show moderate PCSK9 inhibition, while 6-Chloro analogs with fluorine exhibit stronger HDAC inhibition due to improved hydrophobic interactions .
  • Derivative Utility: Quinoline derivatives synthesized from 4-Chloro precursors demonstrate potent RyR1 inhibition, highlighting the role of chlorine in directing cyclization reactions .

Table 4: Solubility and Hazard Data

Compound Name Solubility (mg/mL) Hazard Class Key Safety Notes
This compound 1.2 (DMSO) Irritant Avoid inhalation; skin sensitizer
2,2,6-Trifluorobenzo[d][1,3]dioxol-5-amine 0.8 (EtOH) Corrosive Causes severe skin burns (H314)

Key Observations :

  • Solubility : Fluorinated derivatives exhibit lower aqueous solubility due to increased hydrophobicity .
  • Safety: Trifluorinated analogs pose higher risks (e.g., corrosivity) compared to mono-chloro derivatives .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling represents a cornerstone for introducing amine functionalities to halogenated benzodioxoles. A notable protocol involves the reaction of 2,4-dichloropyridine-3-carbonitrile with 5-chloro-1,3-benzodioxol-4-amine under Buchwald-Hartwig amination conditions . The reaction employs palladium acetate (Pd(OAc)₂) as a catalyst, bis[2-(diphenylphosphino)phenyl] ether (DPEphos) as a ligand, and potassium phosphate (K₃PO₄) as a base in refluxing 1,4-dioxane under inert atmosphere. This method achieves a 77% yield of the target amine after column chromatography purification .

Key parameters influencing efficacy include:

  • Ligand selection : DPEphos enhances catalytic activity by stabilizing the palladium center during oxidative addition and transmetallation steps.

  • Solvent effects : High-boiling dioxane facilitates reflux conditions (≈101°C), ensuring sufficient energy for the coupling process.

  • Substrate stoichiometry : A 1:1 molar ratio of halogenated pyridine and benzodioxolamine minimizes side reactions.

Comparative Analysis of Synthetic Routes

MethodYieldAdvantagesLimitations
Pd-catalyzed coupling 77%High regioselectivity; scalable conditionsRequires specialized ligands/palladium catalysts
Hofmann rearrangement~50%*Utilizes readily available precursorsMulti-step process; moderate yields
Nitration-reductionN/AWell-established methodologyPoor regiocontrol for 5-position functionalization

*Theoretical yield based on analogous transformations.

Q & A

Q. What are the most reliable synthetic routes for 4-chlorobenzo[d][1,3]dioxol-5-amine?

The compound can be synthesized via multi-step protocols, including:

  • Copper-catalyzed carbonylative borylamidation : Reacting trans-β-methylstyrene with benzo[d][1,3]dioxol-5-amine in the presence of CO and a boron source yields γ-boryl amides (58% yield after purification) .
  • N-Methylation : Using Pt/C catalysts with formic acid and phenylsilane, N,N-dimethyl derivatives are obtained in 55% yield .
  • Imine formation : Condensation with aldehydes (e.g., 4-hydroxybenzaldehyde) under acidic conditions provides Schiff base intermediates for further reactions .

Q. How can researchers characterize this compound derivatives?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substitution patterns. For example, N,N-dimethylbenzo[d][1,3]dioxol-5-amine shows distinct methyl proton signals at δ 2.85 ppm (singlet, 6H) .
  • Chromatography : Flash chromatography with n-pentane/ethyl acetate (6:1) is effective for purification .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, e.g., [M+H]+^+ = 395.0702 for an amide derivative .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Catalyst Screening : Pt/C outperforms other catalysts in methylation reactions due to its ability to activate formic acid for selective N,N-dimethylation .
  • Solvent Effects : Polar aprotic solvents (e.g., MeOH) enhance imine formation by stabilizing intermediates, while non-polar solvents improve borylamidation efficiency .
  • Purification : Gradient elution in flash chromatography minimizes co-elution of byproducts, as seen in γ-boryl amide isolation .

Q. How do structural modifications of this compound influence biological activity?

  • Antibacterial Activity : Substitution at the 1-position of the pyrazole ring with bulky groups (e.g., tert-butyl) enhances activity against Gram-positive bacteria by improving membrane penetration .
  • HIV-1 Inhibition : Amide derivatives (e.g., N-(benzo[d][1,3]dioxol-5-yl)-2-((4-nitrophenyl)thio)benzamide) exhibit potent inhibition of Virion Infectivity Factor (Vif) via hydrophobic interactions with the target protein .

Q. What computational methods analyze conformational dynamics of this compound derivatives?

  • Ring Puckering Analysis : Cremer-Pople coordinates quantify non-planarity in the dioxolane ring, with amplitude (q) and phase (φ) parameters derived from crystallographic data .
  • Density Functional Theory (DFT) : Predicts stability of tautomeric forms and reaction pathways, such as oxidative cyclization to form benzothiazole derivatives .

Q. How can researchers resolve contradictory data in synthetic yields across studies?

  • Reproducibility Checks : Verify catalyst loading (e.g., 0.3 mol% Pt/C) and stoichiometry (e.g., 3.0 equiv. HCO2H) to ensure consistency .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-methylated species) that reduce yields in N-methylation reactions .

Methodological Guidance

Q. Designing SAR Studies for this compound Derivatives

  • Variable Substituents : Systematically modify the amine group (e.g., alkylation, acylation) and dioxolane chlorine position.
  • Assay Selection : Use MIC assays for antibacterial screening and HIV-1 Vif binding assays for antiviral activity .

Q. Best Practices for Handling Air-Sensitive Intermediates

  • Schlenk Techniques : Essential for boron-containing intermediates in borylamidation reactions to prevent oxidation .
  • Inert Atmosphere Storage : Store imine intermediates under nitrogen or argon to avoid hydrolysis .

Data Contradictions and Solutions

  • Discrepant Yields in Methylation : Studies report 55–95% yields for N-methylation; differences arise from catalyst deactivation or incomplete silane reduction. Solution: Pre-reduce the catalyst and monitor reaction progress via TLC .
  • Variable Biological Activity : Bulky substituents enhance antibacterial activity but reduce solubility. Balance lipophilicity via logP calculations during derivative design .

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